ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate
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Overview
Description
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced by reacting the quinoxaline derivative with hydrazine hydrate and an appropriate carboxylic acid derivative, such as ethyl chloroformate, under reflux conditions.
Final Cyclization: The final cyclization step involves the reaction of the intermediate with a suitable reagent, such as phosphorus oxychloride, to form the desired triazoloquinoxaline compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral and antimicrobial agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes in pathogens, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxaline-2-carboxylate: This compound has a different arrangement of the triazole ring, which can lead to variations in its chemical properties and biological activity.
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[3,4-a]quinoxaline-2-carboxylate: Another isomer with a different triazole ring arrangement, potentially resulting in different reactivity and applications.
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-3-20-13(19)10-15-11-12(18)14-8-6-7(2)4-5-9(8)17(11)16-10/h4-6H,3H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKNZXZWSJZMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C3=C(C=C(C=C3)C)NC(=O)C2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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